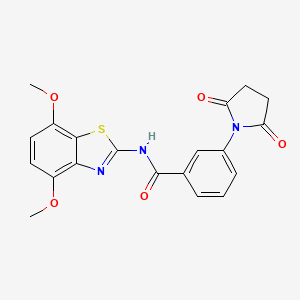
1-Benzhydryl-4-((5-chloro-2-methylphenyl)sulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzhydryl-4-((5-chloro-2-methylphenyl)sulfonyl)piperazine is a synthetic compound with the molecular formula C24H25ClN2O2S and a molecular weight of 440.99
Métodos De Preparación
The synthesis of 1-Benzhydryl-4-((5-chloro-2-methylphenyl)sulfonyl)piperazine typically involves a nucleophilic substitution reaction. The process begins with 1-benzhydryl-piperazine, which reacts with various sulfonyl chlorides under controlled conditions . The reaction is characterized by techniques such as nuclear magnetic resonance (NMR), liquid chromatography-mass spectrometry (LC/MS), and Fourier-transform infrared (FTIR) spectroscopy . Industrial production methods may involve scaling up this synthetic route while ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
1-Benzhydryl-4-((5-chloro-2-methylphenyl)sulfonyl)piperazine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in inhibiting the proliferation of certain cancer cell lines, such as MDA-MB-231 human breast cancer cells.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Benzhydryl-4-((5-chloro-2-methylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been found to inhibit cell proliferation by interfering with cellular signaling pathways that regulate cell growth and division . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparación Con Compuestos Similares
1-Benzhydryl-4-((5-chloro-2-methylphenyl)sulfonyl)piperazine can be compared with other similar compounds, such as:
1-Benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine: This compound has shown significant inhibitory activity against breast cancer cell proliferation.
1-Benzhydryl-4-(4-methyl-benzenesulfonyl)-piperazine: Another derivative with potential therapeutic applications.
Propiedades
IUPAC Name |
1-benzhydryl-4-(5-chloro-2-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O2S/c1-19-12-13-22(25)18-23(19)30(28,29)27-16-14-26(15-17-27)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-13,18,24H,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGFVSCKSJTPNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2903793.png)
![4-{4-oxo-2-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}-N-[(oxolan-2-yl)methyl]butanamide](/img/structure/B2903798.png)

![7-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-8-methyl-2H-chromen-2-one](/img/structure/B2903803.png)
![N-{4-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]phenyl}acetamide](/img/structure/B2903804.png)
![2-(2,3-dihydro-1H-inden-5-yl)-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/new.no-structure.jpg)




![2-[5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2903812.png)

![3-Tert-butyl-6-[5-(2,3-dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2903814.png)
